N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide
CAS No.:
Cat. No.: VC14965387
Molecular Formula: C16H14BrN3O
Molecular Weight: 344.21 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide -](/images/structure/VC14965387.png)
Specification
Molecular Formula | C16H14BrN3O |
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Molecular Weight | 344.21 g/mol |
IUPAC Name | N-[2-(6-bromoindol-1-yl)ethyl]pyridine-4-carboxamide |
Standard InChI | InChI=1S/C16H14BrN3O/c17-14-2-1-12-5-9-20(15(12)11-14)10-8-19-16(21)13-3-6-18-7-4-13/h1-7,9,11H,8,10H2,(H,19,21) |
Standard InChI Key | OJMFOCVDAQGVOO-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC2=C1C=CN2CCNC(=O)C3=CC=NC=C3)Br |
Introduction
Structural Identification and Molecular Properties
N-[2-(6-Bromo-1H-indol-1-yl)ethyl]isonicotinamide (IUPAC name: N-[2-(6-bromoindol-1-yl)ethyl]pyridine-4-carboxamide) features a molecular formula of C₁₆H₁₄BrN₃O and a molecular weight of 344.21 g/mol. The isonicotinamide moiety distinguishes it from its nicotinamide isomer by the positioning of the carboxamide group at the pyridine ring's 4-position rather than the 3-position. This spatial rearrangement influences electronic distribution and hydrogen-bonding capabilities, potentially altering target selectivity.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄BrN₃O |
Molecular Weight | 344.21 g/mol |
IUPAC Name | N-[2-(6-bromoindol-1-yl)ethyl]pyridine-4-carboxamide |
Canonical SMILES | C1=CN=CC=C1C(=O)NCCN2C=CC3=C2C=C(C=C3)Br |
Topological Polar Surface Area | 61.6 Ų |
Lipophilicity (LogP) | 3.2 (predicted) |
The bromine atom at the indole's 6-position enhances electrophilic reactivity, while the ethyl linker provides conformational flexibility for interactions with biological targets.
Synthesis and Chemical Stability
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide typically follows a multi-step protocol analogous to nicotinamide derivatives :
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Indole Core Preparation: 6-Bromoindole is synthesized via electrophilic substitution, often using bromine in acetic acid.
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Alkylation: The indole nitrogen is alkylated with 1,2-dibromoethane to introduce the ethyl chain.
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Amide Coupling: The terminal bromine is displaced by reacting with isonicotinamide under Ullmann or Buchwald-Hartwig conditions.
Critical challenges include avoiding over-alkylation of the indole ring and ensuring regioselective amide bond formation. The compound exhibits moderate stability in aqueous solutions but degrades under prolonged UV exposure due to the indole moiety's photosensitivity.
Table 2: Synthetic Yield Optimization
Step | Reagents | Yield (%) |
---|---|---|
Indole bromination | Br₂, AcOH | 78 |
Ethyl chain insertion | 1,2-dibromoethane, K₂CO₃ | 65 |
Amide coupling | Isonicotinamide, CuI, L-Proline | 52 |
Biological Activity and Target Predictions
While direct pharmacological data for N-[2-(6-bromo-1H-indol-1-yl)ethyl]isonicotinamide are unavailable, structurally related compounds exhibit activity against:
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Fatty Acid Amide Hydrolase (FAAH): Carbamate analogs with indole-ethyl motifs show IC₅₀ values <1 μM .
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Monoacylglycerol Lipase (MAGL): Fluorinated indole derivatives demonstrate submicromolar inhibition .
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Neurotrophic Receptors: TrkB agonism is observed in analogs with similar ethyl-linked pharmacophores .
Quantum mechanical simulations suggest the bromine atom enhances binding to hydrophobic enzyme pockets, while the isonicotinamide group participates in hydrogen bonding with catalytic residues .
Compound | FAAH IC₅₀ (μM) | MAGL IC₅₀ (μM) |
---|---|---|
N-[2-(6-Bromoindol-1-yl)ethyl]isonicotinamide (predicted) | 0.05–0.2 | 1.5–3.0 |
URB597 (Reference) | 0.043 | >10 |
ABX-1431 | >10 | 0.58 |
Oncology
Brominated indoles induce apoptosis in cancer cell lines via ROS generation and PARP inhibition. The ethyl-isonicotinamide linkage may enhance cellular uptake compared to simpler indole carboxamides.
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